Carissanol

Description

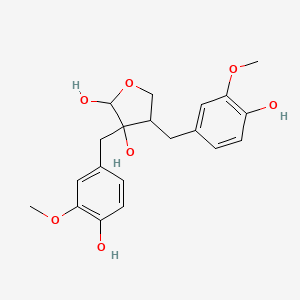

Structure

2D Structure

3D Structure

Properties

CAS No. |

87402-76-4 |

|---|---|

Molecular Formula |

C20H24O7 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolane-2,3-diol |

InChI |

InChI=1S/C20H24O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,19,21-24H,7,10-11H2,1-2H3 |

InChI Key |

LHQJDCXEZZAFKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2(CC3=CC(=C(C=C3)O)OC)O)O)O |

Origin of Product |

United States |

Phytochemical Investigation and Natural Sources of Carissanol

Botanical Origin and Distribution

Carissanol's presence has been reported in several plant species across different geographical regions, reflecting its distribution in various ecosystems.

Primary Sources within the Genus Carissa

The genus Carissa (family Apocynaceae) is a significant source of this compound and related compounds. Several species within this genus have been studied for their phytochemical constituents.

Carissa edulis: This species is a well-documented source of this compound. Studies have isolated this compound, including its isomers 6α-carissanol and 6β-carissanol, from the root extracts of Carissa edulis. ijcrcps.comscienceijsar.comscispace.commdpi.com Additionally, 2α-carissanol has been reported in this plant. ijcrcps.comscienceijsar.com C. edulis is distributed in many countries of Africa, Asia, and Oceania. scienceijsar.comscispace.com

Carissa spinarum: this compound has also been reported in Carissa spinarum. nih.govresearchgate.netphytopharmajournal.com This species is widely distributed throughout tropical regions of Africa, Southern Asia, Australia, and various islands of the Indian Ocean. innovareacademics.in

Carissa carandas: this compound has been identified in Carissa carandas. iomcworld.comherbmedpharmacol.comresearchgate.netresearchgate.netresearchgate.net This plant is found throughout subtropical and tropical regions of Asia, including Pakistan, India, Bangladesh, Sri Lanka, Java, Malaysia, Myanmar, and Nepal. iomcworld.comiscientific.orgnih.gov

Carissa lanceolata: this compound has been reported in C. lanceolata. researchgate.net

Carissa macrocarpa: While the search results indicate that Carissa macrocarpa is a source of various compounds, including lignans (B1203133), this compound is specifically mentioned as being extracted from C. spinarum and C. carandas in the context of a review covering C. macrocarpa. nih.govresearchgate.net

Research findings indicate that different parts of Carissa species can contain this compound. For instance, this compound has been isolated from the roots of C. edulis ijcrcps.comscienceijsar.comscispace.commdpi.com and the stems of C. carandas researchgate.net.

Targeted Extraction Methodologies from Botanical Sources

The isolation of this compound from plant materials involves various extraction techniques aimed at selectively obtaining this compound and other phytochemicals.

Solvent-Based Extraction Techniques

Solvent extraction is a common method used to isolate this compound from plant matrices. The choice of solvent is crucial and depends on the polarity and solubility of the target compound.

Commonly used solvents for the extraction of this compound and other phytochemicals from Carissa species and other plants include:

Methanol: Methanol has been frequently used for the extraction of this compound from the roots of Carissa edulis. ijcrcps.comscienceijsar.com It is also used for extracting phytochemicals from Carissa carandas iomcworld.comresearchgate.netpnrjournal.com and Carissa spinarum. researchgate.netnih.gov

Ethanol: Ethanol, often in various concentrations (e.g., 70%, 80%, 95%), is also employed for the extraction of compounds from Carissa carandas. iomcworld.com An ethanolic extract of Carissa edulis leaves has been studied. ajol.infojournalejmp.com

Aqueous: Aqueous extraction (using water) has been used for Carissa carandas. iomcworld.comresearchgate.netpakbs.org

Chloroform (B151607): Chloroform has been used in the extraction process for Carissa carandas iomcworld.compakbs.org and Carissa spinarum. researchgate.netnih.gov

n-Hexane: n-Hexane has been used for sequential extraction of Carissa carandas fruits. nih.govpakbs.org

Acetone (B3395972): Acetone has been mentioned in the context of extracting specific phytochemicals like procyanidins, although not directly linked to this compound extraction in the provided snippets. iomcworld.com

Different plant parts may be subjected to extraction using these solvents. For instance, roots, leaves, and stems of Carissa species have been extracted using various solvents. researchgate.netiomcworld.comiscientific.orgnih.gov

Optimization of Extraction Protocols for this compound Yield

Optimizing extraction protocols is essential to maximize the yield and purity of this compound. While specific detailed protocols for optimizing this compound yield were not extensively detailed in the provided snippets, the research highlights the use of various methods and solvents, suggesting that the choice of solvent and extraction technique impacts the array and quantity of phytochemicals obtained.

Studies on Carissa carandas, for example, have compared different solvents and extraction methods, indicating that alcoholic extracts (methanol and ethanol) followed by aqueous extraction may be appropriate for obtaining a wider range of phytochemical constituents. iomcworld.com Sequential extraction with different solvents, such as n-hexane followed by dichloromethane, methanol, and 50% methanol, has been employed to assess phytochemical content and biological potential in Carissa carandas. nih.gov The use of techniques like Soxhlet extraction and maceration with shaking or magnetic stirring has also been reported. iomcworld.com

Advanced Analytical and Structural Elucidation of Carissanol

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating Carissanol from complex plant extracts and for quantifying its presence. These techniques leverage differences in chemical properties to separate compounds within a mixture.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. routledge.com In the context of this compound, HPLC can be employed to isolate the compound from crude plant extracts, providing a purified sample for further analysis. researchgate.net Furthermore, HPLC-DAD-ESI-MS(n) has been utilized for the identification and quantification of phenolic compounds in fruit extracts, demonstrating its capability for quantitative analysis of plant metabolites. nih.gov While direct studies specifically detailing the quantitative analysis of this compound by HPLC were not extensively found, the application of HPLC for the quantification of other plant metabolites, such as phenolic acids and flavonoids in Carissa carandas, highlights its potential for quantifying this compound in relevant samples. nih.gov Preparative HPLC has also been used to isolate reference substances like polyphenols from plant extracts for subsequent analysis. mak.ac.ug

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of this compound and Derivatives (e.g., this compound Dimethyl Ether)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It involves separating components of a mixture by GC and then analyzing them by MS to obtain mass spectra that can be matched against libraries for identification. nih.gov GC-MS analysis has successfully identified this compound dimethyl ether in extracts of Phyllanthus amarus. nih.govjournalcra.comresearchgate.net Studies have reported the presence of this compound dimethyl ether in dimethyl formamide (B127407) leaf extract and acetone (B3395972) extract of Phyllanthus amarus. nih.govjournalcra.comresearchgate.net GC-MS analysis parameters can include using a Perkin Elmer GC Clarus 680 system interfaced to a Clarus 600 system equipped with an Elite-5MS column, with helium as the carrier gas. nih.gov The identification of compounds is often performed by comparing mass spectra with libraries such as NIST. journalcra.comrsdjournal.org this compound dimethyl ether has a PubChem CID of 592113 and a molecular formula of C22H28O7, with a molecular weight of 404.5 g/mol . nih.gov

Data from GC-MS analysis of Phyllanthus amarus dimethyl formamide leaf extract where this compound dimethyl ether was detected:

| S.No. | Rt (min.) | Compound Name | CAS |

| 1 | 2.923 | Formamide N-N Dimethyl | 68-12-2 |

| ... | ... | ... | |

| 13.133 | This compound dimethyl ether | ||

| ... | ... | ... | |

| 6 | 18.885 | N-Hexa Decanoic Acid | 57-10-3 |

Note: Retention time for this compound dimethyl ether was not explicitly provided in the snippet, but it was listed as detected alongside other compounds with retention times. journalcra.com

GC-MS analysis has also been used to identify other compounds in plant extracts where this compound or its derivatives might be present, such as in Virola sebifera leaf extracts, where this compound dimethyl ether was identified. rsdjournal.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by tandem mass spectrometry. This technique is particularly useful for the comprehensive profiling of complex mixtures, including plant extracts. LC-MS/MS analysis has been employed for the tentative identification of various bioactive metabolites, such as phenolic acids, flavonoids, and anthocyanins, in Carissa carandas extracts. nih.gov UPLC-ESI-MS/MS has also been used for the comparative metabolite profiling of Carissa macrocarpa leaves, leading to the tentative identification of numerous metabolites including polyphenolics. mdpi.com These studies demonstrate the utility of LC-MS/MS in providing detailed phytochemical profiles, which can include compounds like this compound if present in the analyzed extract. The technique allows for the detection of compounds based on their mass-to-charge ratio and fragmentation patterns, aiding in their identification even in complex matrices. mdpi.com

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in narrow-bore capillaries. wikipedia.org CE separates analytes based on their electrophoretic mobility, which is influenced by their charge, size, and shape, as well as the properties of the buffer solution. libretexts.org CE offers high separation efficiency and requires minimal sample and solvent volumes. wikipedia.orgmdpi.com While specific applications of CE solely for this compound separation were not prominently found, CE is a versatile technique used for the analysis of various bioactive compounds in medicinal plants, including phenolic compounds, coumarins, and alkaloids. mdpi.com CE coupled with mass spectrometry (CE-MS) can provide enhanced separation and identification capabilities for complex mixtures and is used in metabolomics for feature detection and profiling. rsc.org The principles of CE, such as capillary zone electrophoresis (CZE), rely on the differences in the charge-to-mass ratio of ions for separation under an applied electric field. libretexts.orgsciex.com

Spectroscopic Characterization Methods

Spectroscopic techniques are crucial for the definitive structural elucidation of this compound, providing detailed information about its functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: 1H NMR, 13C NMR, COSY, HSQC, HMBC) for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. egyankosh.ac.iniosrjournals.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for obtaining comprehensive structural information.

1D NMR (1H NMR and 13C NMR): 1H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their relative numbers. egyankosh.ac.in 13C NMR spectroscopy provides information about the carbon skeleton of the molecule. np-mrd.orgnih.gov The number of signals in the 13C NMR spectrum indicates the number of distinct carbon environments. vdoc.pub Analysis of chemical shifts in both 1H and 13C NMR spectra provides insights into the types of functional groups present and their electronic environment. egyankosh.ac.in

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques provide crucial information about the connectivity of atoms within a molecule, which is vital for complete structure assignment. iosrjournals.org

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through bonds, typically two or three bonds away (1H-1H correlations). iosrjournals.org This helps in establishing the connectivity of proton networks within the molecule. hec.gov.pk

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between carbons and the protons directly attached to them (1H-13C one-bond correlations). researchgate.netnih.gov This helps in assigning proton signals to their corresponding carbon signals and determining the types of carbon atoms (CH3, CH2, CH). nih.gov

The combination of 1D and 2D NMR data allows for the definitive assignment of all proton and carbon signals and the complete elucidation of the chemical structure of this compound. iosrjournals.orghec.gov.pk Studies on related compounds and other natural products from Carissa species have extensively utilized these NMR techniques for structure determination. hec.gov.pkgoogle.comgoogle.comresearchgate.netukzn.ac.za For example, 1H and 13C NMR data, along with COSY, HSQC, and HMBC correlations, were used to elucidate the structure of compounds isolated from Carissa edulis. hec.gov.pkresearchgate.netgoogle.comgoogle.com

Reported NMR data for this compound (although specific to a particular isomer or source, illustrating the type of data obtained):

1H-NMR (CDCl3): δ 2.40-2.55 (2H, m), 2.65-2.80 (2H, m), 3.10-3.20 (1H, d), 3.85 (6H, d), 3.95 (2H, br d) 5.60 (2H, d), 6.50-6.80 (6H, m). google.comgoogle.com13C-NMR: δ 31.50 (C-7), 41.90 (C-8), 43.74 (C-7'), 55.94 (2 × OMe), 70.26 (O—CH2—O), 76.33 (—C—OH) 111.55, 112.81, 114.35, 114.56, 116.82, 121.42, 123.12, 126.20, 130.35, 144.27, 144.95, 146.59 (12 × Ar—C). google.com

NMR spectroscopy, through its various 1D and 2D techniques, remains indispensable for the unambiguous structural determination of this compound and its related compounds, providing detailed insights into their molecular architecture. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns. For (-)-carissanol, high-resolution electron ionization mass spectrometry (HR-EIMS) analysis has been performed. hec.gov.pk

The HR-EIMS of (-)-carissanol showed a molecular ion peak at m/z 376.1554. hec.gov.pk This observed mass is consistent with the calculated exact mass for a compound with the molecular formula C₂₀H₂₄O₇, which is 376.15220310 Da. hec.gov.pknih.govuni.lu This confirms the molecular weight of this compound.

Predicted mass spectral data for this compound (CID 34091) also provide information on expected ions for various adducts, which can be useful in different ionization modes. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 377.15948 | 187.2 |

| [M+Na]⁺ | 399.14142 | 198.0 |

| [M+NH₄]⁺ | 394.18602 | 193.4 |

| [M+K]⁺ | 415.11536 | 194.0 |

| [M-H]⁻ | 375.14492 | 190.7 |

| [M+Na-2H]⁻ | 397.12687 | 192.0 |

| [M]⁺ | 376.15165 | 189.6 |

| [M]⁻ | 376.15275 | 189.6 |

Predicted Collision Cross Section (CCS) values calculated using CCSbase. uni.lu

While specific fragmentation pattern details (major fragment ions and their assignments) for this compound from experimental data were not extensively detailed in the available snippets, the molecular ion peak provides the fundamental molecular weight information essential for structural elucidation. hec.gov.pk

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable techniques for identifying the presence of specific functional groups and conjugated systems within a molecule. ijrpr.comopenaccessjournals.comsciepub.comijaresm.comjocpr.comflorajournal.comijprajournal.com

The UV spectrum of (-)-carissanol shows absorption maxima (λmax) at 226 nm and 282 nm. hec.gov.pk UV-Vis spectroscopy provides information about electronic transitions within a molecule, and these absorption bands suggest the presence of conjugated π-electron systems, likely involving aromatic rings, which are consistent with the structure of this compound as a lignan (B3055560). hec.gov.pknih.gov

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups. ijrpr.comopenaccessjournals.comsciepub.comijaresm.comjocpr.comflorajournal.com The IR spectrum of (-)-carissanol exhibits characteristic absorption bands at specific wavenumbers (νmax). hec.gov.pk

| Wavenumber (cm⁻¹) | Interpretation |

| 3510 | Hydroxyl group (-OH) |

| 3430 | Hydroxyl group (-OH) |

| 1615 | Aromatic ring stretching |

| 1520 | Aromatic ring stretching |

| 1275 | Aromatic or C-O stretching |

| 1215 | Aromatic or C-O stretching |

| 980 | Aliphatic C-H bending |

| 945 | Aliphatic C-H bending |

Characteristic IR absorption bands for (-)-carissanol. hec.gov.pk

Biosynthetic Pathways and Chemical Synthesis of Carissanol and Its Analogs

Elucidation of Carissanol Biosynthesis in Plants

This compound is a lignan (B3055560), a class of natural polyphenols derived from phenylpropanoid precursors. Lignans (B1203133) are widespread in the plant kingdom and are found in various plant parts, including roots, stems, leaves, seeds, and fruits. arkat-usa.org

The synthesis of lignans generally begins with the shikimic acid pathway, which produces phenylalanine (Phe) and tyrosine. mdpi.com Phe is a key precursor for the phenylpropanoid pathway, leading to the formation of cinnamic acid derivatives. mdpi.com

The general lignan biosynthetic pathway involves the dimerization of two monolignol units, primarily coniferyl alcohol. arkat-usa.org This dimerization is often catalyzed by dirigent proteins (DIR), which control the stereochemistry of the coupling. researchgate.netoup.comfrontiersin.org The initial dimerization of coniferyl alcohol radicals gives rise to pinoresinol (B1678388), a furofuran-type lignan, which is considered a primary precursor for many other lignans. arkat-usa.orgnsf.gov

Downstream enzymatic transformations of pinoresinol lead to the formation of various lignan scaffolds, including furans, dibenzylbutanes, and dibenzylbutyrolactones. nsf.gov Key enzymes involved in these transformations include pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenases (SIRD or SDH). researchgate.netoup.comnsf.govnih.gov PLRs catalyze the reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol. researchgate.netnsf.govnih.gov SIRD then oxidizes secoisolariciresinol to matairesinol, a dibenzylbutyrolactone. researchgate.netnsf.govnih.gov

This compound, being a lignan, is likely synthesized through a pathway involving these general steps and enzymes, with specific modifications or downstream processing leading to its unique structure. This compound has been reported in Carissa carandas and Carissa spinarum. rcpasc.ac.inijcrcps.commdpi.comresearchgate.net

It is important to note that while "this compound" is often referred to in the context of lignans, some sources also mention sesquiterpene isomers with similar names, such as alpha-Carissanol and 6alpha-Carissanol, isolated from Carissa species. ijcrcps.comnih.govuni.lu Sesquiterpenes are a different class of natural products derived from farnesyl diphosphate (B83284) (FPP), which is synthesized via the mevalonic acid (MEV) pathway or the deoxyxylulose phosphate (B84403) (DXP) pathway. researchgate.netnih.gov

The biosynthesis of sesquiterpenes involves the cyclization of FPP catalyzed by sesquiterpene synthases, followed by further enzymatic modifications. nih.gov Proposed pathways for carissone-type sesquiterpenes, which are structurally related to some this compound isomers, involve the cyclization of FPP. researchgate.net The specific pathways leading to alpha-Carissanol and other sesquiterpene this compound isomers would involve the action of specific sesquiterpene synthases and subsequent tailoring enzymes on FPP-derived intermediates.

Precursor Identification and Enzymatic Transformations for Lignan Biosynthesis

Chemical Synthesis Approaches

Chemical synthesis provides alternative routes to access this compound and its derivatives, which can be valuable for research and potential commercial production, especially when natural abundance is low. arkat-usa.org

Total synthesis of complex natural products like lignans often involves multi-step convergent or linear strategies. While specific detailed total synthesis strategies solely focused on the lignan this compound (CID 340931) were not extensively detailed in the search results, research on the synthesis of related lignans and this compound-type structures provides insight into potential approaches. nih.govuni.lu

Studies on the stereoselective synthesis of lignan lactones with a this compound-type structure from precursors like L-(+)-Arabinose have been reported. cdnsciencepub.comacs.org These approaches often involve constructing the core lignan scaffold through reactions like oxidative coupling of phenylpropanoid units and subsequent cyclization and functionalization steps to establish the correct stereochemistry and oxidation pattern.

Semisynthesis involves using a naturally occurring compound as a starting material to synthesize derivatives. This approach can be more efficient than total synthesis if the natural precursor is readily available. This compound dimethyl ether is an example of a this compound derivative that has been studied. researchgate.netnih.govresearchgate.netrsdjournal.orgresearchgate.netrjptonline.org

This compound dimethyl ether (CID 592113) has been identified in plant extracts. researchgate.netnih.govresearchgate.netrsdjournal.orgresearchgate.netrjptonline.org Semisynthesis of such derivatives would likely involve chemical modifications of naturally isolated this compound, such as methylation of hydroxyl groups. This approach allows for the generation of analogs with potentially altered biological activities or improved pharmacokinetic properties.

Total Synthesis Strategies for this compound

Structure-Activity Relationship (SAR) Studies of this compound and Synthetic Analogs

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect the biological activity of a compound. This information is crucial for designing and optimizing molecules with desired therapeutic effects.

While comprehensive SAR studies specifically focused on this compound were not extensively detailed, research on the biological activities of this compound and related lignans provides some insights. This compound and other lignans from Carissa spinarum have demonstrated cytotoxic activity against certain cancer cell lines. researchgate.netmdpi.com For instance, (-)-carissanol showed cytotoxic activity against A549, MCF-7, and WI-38 cell lines. mdpi.com

Studies on other lignans have shown that their biological activities, including antioxidant and anti-inflammatory effects, are related to their structural features, such as the pattern of cyclization and the presence and position of hydroxyl and methoxy (B1213986) groups. semanticscholar.org SAR studies on synthetic analogs of natural products, including flavonoids which share some structural features with lignans, have also been conducted to identify key structural determinants for activity. researchgate.net

Molecular docking studies, which predict the binding affinity and interactions of a compound with a biological target, can also contribute to SAR analysis. nih.gov Such studies have been performed for this compound dimethyl ether in the context of its potential inhibitory effects on viral enzymes. researchgate.net These computational approaches, combined with in vitro and in vivo testing of this compound and its synthetic analogs, are essential for elucidating the structural features responsible for its observed biological activities.

Preclinical Pharmacological Activities and Molecular Mechanisms of Carissanol

Antineoplastic Activity

Preclinical studies have explored the potential of Carissanol as an antineoplastic agent, primarily through in vitro cytotoxicity assays against various human cancer cell lines.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., A549, MCF-7)

This compound, along with other lignans (B1203133) like (-)-carinol (B1649365) and (-)-nortrachelogenin isolated from Carissa spinarum, has demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. uea.ac.ukencyclopedia.pubmdpi.comnih.govnih.gov While this compound showed cytotoxic effects, (-)-carinol exhibited more potent activity against these cell lines, as well as against WI-38 cells, with a lower IC50 value. encyclopedia.pubmdpi.com

| Compound | Cell Line | IC50 Value | Reference |

| (-)-Carissanol | A549 | Not specified | uea.ac.ukencyclopedia.pubmdpi.comnih.govnih.gov |

| (-)-Carissanol | MCF-7 | Not specified | uea.ac.ukencyclopedia.pubmdpi.comnih.govnih.gov |

| (-)-Carinol | A549 | 1 µg/mL | encyclopedia.pubmdpi.com |

| (-)-Carinol | MCF-7 | 1 µg/mL | encyclopedia.pubmdpi.com |

| (-)-Carinol | WI-38 | 1 µg/mL | encyclopedia.pubmdpi.com |

| (-)-Nortrachelogenin | A549 | Not specified | encyclopedia.pubmdpi.comnih.gov |

| (-)-Nortrachelogenin | MCF-7 | Not specified | encyclopedia.pubmdpi.comnih.gov |

Note: Specific IC50 values for this compound against A549 and MCF-7 cells were not explicitly available in the provided snippets, only that it exhibited cytotoxicity.

Studies on extracts from Carissa species containing this compound have also shown cytotoxic effects against cancer cell lines. For instance, extracts of Carissa carandas leaves and fruits have demonstrated anticancer activity against lung cancer and human ovarian carcinoma cells. iomcworld.com A methanolic extract of C. carandas leaves showed significant antioxidant activity and induced cell death in the MCF-7 cell line. iomcworld.com Another study on C. macrocarpa leaf extract and its fractions, which may contain related compounds, exhibited promising cytotoxic activity against the A549 cell line. mdpi.com

Cellular Targets and Pathways Investigated in Preclinical Models

While direct studies specifically detailing the molecular mechanisms of this compound's antineoplastic activity are limited in the provided information, research on related phytochemicals and Carissa extracts suggests potential pathways. Phytochemicals, in general, are known to influence various cellular mechanisms involved in cancer progression. These can include the inhibition of cellular proliferation through pathways like MAPK/ERK and PI3K/AKT, enhancement of p53-dependent apoptosis, and modulation of NF-κB signaling. nih.gov Some phytochemicals can also suppress carcinogenesis by inhibiting DNA synthesis, cell invasion, metastasis, and angiogenesis. nih.gov

Studies on Carissa extracts have indicated that their cytotoxic effects might involve the induction of apoptosis. For example, a methanolic extract of Tribulus terrestris, which was also tested against MCF-7 and A549 cells, was found to activate caspase-3 and inhibit the Bcl-2 protein, leading to apoptosis and DNA damage. mdpi.com While this study is not on this compound itself, it illustrates potential mechanisms explored for plant-derived compounds exhibiting similar cytotoxicity profiles against these cell lines. Further research is needed to elucidate the specific cellular targets and pathways modulated by this compound in cancer cells.

Antioxidant Potential

This compound has demonstrated antioxidant potential in various in vitro assays. mdpi.comscispace.commdpi.comnih.gov

Free Radical Scavenging Assays (e.g., DPPH)

This compound has shown moderate anti-DPPH free radical activity. nih.gov Studies on chloroform (B151607) extracts of Carissa spinarum stems, which contain this compound, have reported strong DPPH scavenging activity. mdpi.com Specifically, (-)-carissanol showed strong DPPH scavenging activity with an IC50 of 47.87 µM, comparable to that of Trolox (IC50—32.19 µM). mdpi.com Different extracts of Carissa species have also shown significant antioxidant activities in DPPH assays, with varying IC50 values depending on the plant part and extraction method. mdpi.comresearchgate.netnih.gov

| Compound/Extract | Assay | IC50 Value | Reference |

| (-)-Carissanol | DPPH | 47.87 µM | mdpi.com |

| Trolox (Positive Control) | DPPH | 32.19 µM | mdpi.com |

| Chloroform extract of C. spinarum stems | DPPH | 47.03 µg | mdpi.com |

Other studies on Carissa extracts have also utilized the DPPH assay to evaluate antioxidant capacity, reporting IC50 values for different extracts, indicating their free radical scavenging abilities. scispace.comresearchgate.netnih.gov

Mechanistic Insights into Oxidative Stress Modulation

The antioxidant activity of compounds like this compound is primarily attributed to their ability to scavenge free radicals, such as DPPH radicals, and reduce oxidative stress. scispace.commdpi.comnih.gov Oxidative stress is caused by an imbalance between reactive oxygen species (ROS) and antioxidants, leading to damage to cellular components. mdpi.combsu.edu Antioxidants can counteract this by donating electrons or hydrogen atoms to stabilize free radicals. bsu.edu

While specific mechanistic details on how this compound modulates oxidative stress at a molecular level are limited in the provided texts, lignans and phenolic compounds, in general, are known for their redox properties that contribute to antioxidant defense. mdpi.commdpi.comrsdjournal.orgjcu.edu.au The mechanism of antioxidant activity can involve the reduction and scavenging of various free radicals and reactive oxygen species. scispace.com Some plant antioxidants are also known to influence pathways related to inflammation, which is often linked to oxidative stress. scispace.com Further research is needed to fully elucidate the precise mechanisms by which this compound exerts its antioxidant effects.

Antiviral Efficacy

Research has also investigated the antiviral potential of extracts containing this compound. An aqueous extract of the root bark of Carissa edulis, which contains this compound, has shown potent antiviral activity against herpes simplex virus (HSV) types I and II in in vitro and in vivo models. mdpi.comnih.govresearchgate.net The extract significantly inhibited the formation of plaques in infected cells and increased the mean survival time of infected mice. mdpi.comresearchgate.net

While this compound is present in these active extracts, one study specifically identified the cardiac glycoside evomonoside (B191224) as the only antiherpetic principle among the isolated compounds, showing moderate activity against HSV I and II in an inactivation method. nih.gov This suggests that while this compound is found in antiviral extracts of Carissa, its direct contribution to the antiviral activity might be less significant compared to other compounds present in the extract, or it may act synergistically. nih.gov

Studies on other Carissa species, such as Carissa carandas, have also reported antiviral activity of fruit extracts against viruses like polio virus, HIV-1, Sindbis virus, and herpes simplex virus. iomcworld.com However, the specific compounds responsible for this activity in C. carandas were not identified as this compound in the provided information.

Further targeted studies on isolated this compound are needed to definitively determine its direct antiviral efficacy and the underlying mechanisms.

Activity against Specific Viral Targets (e.g., White Spot Syndrome Virus (WSSV), Hepatitis C Virus (HCV) NS3 Enzyme)

Research has explored the potential antiviral effects of compounds, including this compound or its derivatives, against viruses such as White Spot Syndrome Virus (WSSV) and Hepatitis C Virus (HCV) NS3 enzyme. While some studies focus on plant extracts containing this compound, others specifically investigate the activity of isolated compounds or their modified forms. For instance, this compound dimethyl ether has been investigated for its potential inhibitory activity against the HCV NS3 enzyme through in silico methods. researchgate.net Studies on WSSV have explored plant extracts and other natural compounds for their antiviral properties, highlighting the ongoing search for effective treatments against this devastating crustacean virus. nih.govfishfarmforum.comnih.govmdpi.comcore.ac.ukresearchgate.net

Computational Modeling and Molecular Dynamics Simulations in Antiviral Research

Computational modeling and molecular dynamics simulations play a significant role in antiviral research involving compounds like this compound. These in silico approaches are used to predict the potential binding affinity and interactions of compounds with viral targets, such as the HCV NS3 enzyme. sdiarticle4.comscispace.comresearchgate.net By simulating the molecular interactions, researchers can gain insights into the potential inhibitory mechanisms and identify promising lead compounds for further investigation. nih.govresearchgate.net For example, computational studies have been used to screen phytochemicals for their potential inhibitory activity against SARS-CoV-2 main protease, demonstrating the application of these techniques in identifying antiviral candidates. sdiarticle4.comscispace.com

Enzyme Inhibition Studies

This compound and related compounds have been investigated for their ability to inhibit enzymes, particularly carbonic anhydrases. researchgate.netresearchgate.netijnrd.org These studies often combine in vitro enzyme assays with computational modeling to understand the inhibition mechanisms. researchgate.netresearchgate.netmdpi.comresearchgate.netijnrd.org

Inhibition of Carbonic Anhydrases (CA VII, CA XIV)

Alpha-carissanol has been identified as a potential inhibitor of Carbonic Anhydrases (CAs), specifically CA VII and CA XIV, through in silico drug design approaches. researchgate.netresearchgate.netijnrd.org These studies screened phytochemicals from Carissa edulis and Chasmanthera dependens against these enzyme targets. researchgate.netresearchgate.netijnrd.org The results suggested that alpha-carissanol could be a potential inhibitor due to favorable binding affinities and interactions at the active sites of both CA VII and CA XIV receptors. researchgate.netresearchgate.netijnrd.orgresearchgate.net Carbonic anhydrases are a family of metalloenzymes with various physiological roles, and their inhibition can have therapeutic implications. nih.govnih.gov

In silico Target Identification and Ligand-Target Interactions

In silico methods, such as molecular docking, are extensively used to identify potential enzyme targets and study the interactions between ligands like this compound and these targets. researchgate.netresearchgate.netmdpi.comresearchgate.netijnrd.orgresearchgate.netmdpi.com These computational studies predict how a compound might bind to the active site of an enzyme, providing information on binding energies and the specific amino acid residues involved in the interaction. researchgate.netresearchgate.netijnrd.orgresearchgate.net This helps researchers understand the potential inhibitory mechanism and guides further experimental validation. researchgate.netresearchgate.netijnrd.orgresearchgate.net For instance, in silico studies have explored the binding of various compounds to carbonic anhydrases to assess their inhibitory potential. researchgate.netresearchgate.netresearchgate.netijnrd.orgresearchgate.netbiointerfaceresearch.comresearchgate.net

Broader Biological Activities Attributed to Carissa Species with this compound as a Key Constituent (Based on Preclinical Observations)

Carissa species, known to contain this compound as a constituent, have been traditionally used for various medicinal purposes, and preclinical studies have explored their broader biological activities. researchgate.netnih.govijcrcps.comekb.egscienceijsar.comiomcworld.com These activities include antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects. researchgate.netnih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.netekb.eg While these studies often investigate the effects of crude extracts or fractions, the presence of compounds like this compound is considered to contribute to the observed biological properties. nih.govnih.govmdpi.comnih.govresearchgate.net

Antimicrobial Properties

Preclinical studies on Carissa species extracts have reported antimicrobial properties against various microorganisms. nih.govnih.govresearchgate.netnih.govresearchgate.netekb.egijnrd.orguni.lunih.gov For example, extracts from Carissa spinarum and Carissa carandas have shown antibacterial and antifungal activities. nih.govresearchgate.netnih.govresearchgate.net While these studies often evaluate the activity of the whole extract or different fractions, the presence of phytochemicals, including lignans like this compound, is suggested to contribute to these antimicrobial effects. nih.govmdpi.comnih.govresearchgate.net Research on Carissa edulis extracts has also indicated antimicrobial activity against various bacterial species. researchgate.net

Anti-inflammatory Effects

Extracts from Carissa species containing this compound have demonstrated anti-inflammatory properties in preclinical models. Studies on Carissa edulis and Carissa spinarum extracts have shown significant reductions in paw edema induced by phlogistic substances like carrageenan and formalin in mice. scispace.comresearchgate.netphytopharmajournal.comnih.gov This suggests that compounds within these extracts, potentially including this compound, may interfere with the inflammatory cascade.

The mechanisms underlying the anti-inflammatory effects of Carissa extracts are not fully elucidated, but research suggests they may involve the inhibition of inflammatory mediators. These mediators can include cytoplasmic enzymes, serotonin, bradykinin, prostaglandins, and other cyclooxygenase products. scispace.comdergipark.org.tr Additionally, the antioxidant properties of some Carissa constituents, such as soluble phenolics, might also contribute to their anti-inflammatory actions by scavenging free radicals involved in the inflammatory process. scispace.com Some studies on Carissa carandas roots have investigated the inhibition of pro-inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO) by isolated compounds, although the specific contribution of this compound in these studies requires further investigation. nih.govresearchgate.net

Anticonvulsant Activity

Preclinical studies on Carissa species, particularly Carissa edulis and Carissa carandas, have reported anticonvulsant activity. csic.esresearchgate.netiomcworld.commdpi.comresearchgate.netnih.gov Extracts containing this compound have shown the ability to protect against chemically and electrically induced seizures in animal models such as pentylenetetrazole (PTZ)-induced convulsions in mice and maximal electroshock test (MEST) in chicks. researchgate.netiomcworld.commdpi.comresearchgate.netnih.gov

Research into the mechanisms of the anticonvulsant activity of Carissa extracts suggests potential involvement of GABAergic pathways. researchgate.net Studies using antagonists like flumazenil (B1672878) (a GABA(A)-benzodiazepine receptor complex site antagonist) and naloxone (B1662785) (a non-specific opioid receptor antagonist) have indicated that the anticonvulsant effects of Carissa edulis extract might be mediated through these pathways. researchgate.netresearchgate.net While this compound is a constituent of these extracts, its specific molecular mechanism of anticonvulsant action requires further detailed investigation. Herbal anticonvulsants have been noted to potentially act via mechanisms including reduction of membrane excitability through ion channel inhibition, improvement of mitochondrial function and antioxidant effects, enhancement of GABAergic transmission, modulation of the immune response, and suppression of protein synthesis and metabolism. nih.gov

Preclinical Anticonvulsant Activity of Carissa Extracts:

| Animal Model | Extract Type | Observed Effect | Reference |

| PTZ-induced convulsion (mice) | C. edulis root bark extract | Protection against convulsion | researchgate.netresearchgate.netnih.gov |

| MEST (chicks) | C. edulis root bark extract | Dose-dependent inhibition of convulsion, providing up to 90% protection at 20mg/kg | researchgate.netresearchgate.net |

| Electrically induced seizures | C. carandas root ethanolic extract | Significant reduction in seizures, conferring 25-50% protection at 200-400 mg/kg | iomcworld.com |

| Chemically induced seizures (mice) | C. carandas root ethanolic extract | Significant reduction in seizures, delaying onset of tonic seizures | iomcworld.com |

| PTZ-induced convulsion (mice) | C. spinarum root ethanolic extract | Protected 50-62.5% of mice at 200-400 mg/kg | mdpi.com |

| Maximal electroshock (mice) | C. spinarum root ethanolic extract | Protected 25-62.5% of mice at 200-400 mg/kg | mdpi.com |

| Picrotoxin-induced seizures (mice) | C. spinarum root ethanolic extract | Significant reduction in latency of tonic seizures | mdpi.com |

| Strychnine-induced seizures (mice) | C. edulis aqueous fraction of root bark | Offered 33.33% protection | nih.gov |

| NMDA-induced seizures (mice) | C. edulis aqueous fraction of root bark | Offered 16.67% protection | nih.gov |

| Aminophylline-induced seizures (mice) | C. edulis aqueous fraction of root bark | Offered 66.67-33.33% protection at 150-600 mg/kg | nih.gov |

Hepatoprotective Investigations

Several studies have explored the hepatoprotective potential of Carissa species extracts, in which this compound is a constituent. ijrpns.comcsic.esresearchgate.netiomcworld.commdpi.comresearchgate.netnih.govnih.govresearchgate.net Extracts from the roots of Carissa carandas and Carissa spinarum have shown significant activity against chemically induced liver toxicity in rats, such as that caused by carbon tetrachloride (CCl₄) and paracetamol. iomcworld.commdpi.comresearchgate.netnih.govnih.govresearchgate.net

The hepatoprotective effects are often associated with a reduction in elevated serum markers of liver damage, including serum transaminases (ALT and AST), alkaline phosphatase, and bilirubin (B190676). iomcworld.comresearchgate.netresearchgate.net These extracts have also been shown to increase the levels of liver antioxidant enzymes like glutathione (B108866), superoxide (B77818) dismutase (SOD), and catalase, while decreasing lipid peroxidation. iomcworld.comresearchgate.netnih.govresearchgate.net This suggests that the hepatoprotective activity may be linked to the antioxidant properties of the extracts and their ability to mitigate oxidative stress in the liver. researchgate.netnih.gov While this compound is present in these extracts, the specific contribution and mechanism of action of this compound itself to the observed hepatoprotective effects require further direct investigation.

Observed Hepatoprotective Effects of Carissa Extracts:

| Animal Model | Extract Type | Key Findings | Reference |

| CCl₄ and paracetamol-induced hepatotoxicity (rats) | C. carandas root ethanolic extract | Decreased serum marker enzymes, bilirubin, lipid peroxidation; Increased uric acid, glutathione, SOD, catalase, protein. Confirmed by histopathology. | iomcworld.comresearchgate.netnih.gov |

| Chloroform and paracetamol-induced hepatotoxicity (rats) | C. spinarum root ethanolic extract | Decreased bilirubin and lipid peroxidation; Increased uric acid, glutathione, SOD, catalase, protein. Dose-dependent effect. | mdpi.com |

| Ethanol-induced hepatotoxicity (rats) | C. carandas root ethanolic/aqueous extract | Decreased serum transaminase, bilirubin, lipid peroxidation; Increased liver glutathione and serum protein. | iomcworld.com |

| CCl₄ induced liver toxicity (rats) | C. edulis leaf ethanolic extract | Significant decrease in elevated serum markers (Total Bilirubin, Total Protein, Albumin, AST, ALT, ALP, Total Cholesterol, Triglyceride, HDL); Improved liver antioxidant status (glutathione, malondialdehyde, SOD, catalase). Confirmed by histopathology. | researchgate.net |

| H₂O₂-induced oxidative stress (L02 cells) | C. spinarum root bark extract fractions | Improved viability of L02 cells. | mdpi.com |

Other Relevant Preclinical Biological Observations

Beyond the anti-inflammatory, anticonvulsant, and hepatoprotective activities, preclinical studies on Carissa species containing this compound have reported other relevant biological effects.

Anti-arthritic Activity: Extracts of Carissa spinarum roots have demonstrated anti-arthritic properties in Freund's adjuvant-induced polyarthritis in rats. ijrpns.commdpi.comresearchgate.net This model is commonly used to assess potential therapeutic agents for rheumatoid arthritis. eijppr.comnih.govitmedicalteam.pl The observed effects suggest that compounds in the extract, potentially including this compound, may help alleviate the symptoms and progression of arthritis. researchgate.net

Antipyretic Activity: Carissa species extracts have also shown antipyretic (fever-reducing) activity in preclinical models, such as Brewer's yeast-induced pyrexia in rats. ijrpns.comcsic.esijbcp.comresearchgate.netajol.infopnrjournal.com Fever is often associated with inflammation and the release of prostaglandins, particularly PGE₂ in the hypothalamus. ijbcp.compnrjournal.com The antipyretic effects of Carissa extracts suggest potential interference with these thermoregulatory pathways. ijbcp.com

Anthelmintic Activity: Some studies have indicated anthelmintic activity (activity against parasitic worms) of Carissa species. ijrpns.comphytopharmajournal.commdpi.com While this compound is present in these plants, the specific compounds responsible for this activity and their mechanisms are not explicitly detailed in the provided search results.

These additional preclinical observations highlight the diverse biological potential of Carissa species and their constituents, including this compound, warranting further investigation into the specific roles and mechanisms of individual compounds.

Metabolomics and Systems Biology Applications of Carissanol Research

Targeted Metabolomics Approaches for Carissanol Quantification

Targeted metabolomics is a hypothesis-driven approach focused on the quantitative measurement of a predefined set of metabolites. This method is particularly valuable for accurately quantifying specific compounds, such as this compound, within complex biological or environmental matrices zontal.iosilantes.commetabolon.com. It is used when investigating specific biochemical pathways or testing hypotheses related to the role of known metabolites zontal.io.

Quantitative analysis in targeted metabolomics is typically performed using techniques like triple quadrupole mass spectrometry (QqQ-MS) in Multiple Reaction Monitoring (MRM) mode plos.orgmdpi.comrsc.org. This method offers high sensitivity and specificity for the detection and quantification of target compounds rsc.orgnct-dresden.de. To ensure accurate quantification, samples are often compared to known standards or labeled with isotopes silantes.com. The use of internal standards helps to account for variations during sample preparation and analysis mdpi.com.

While targeted metabolomics provides precise concentration data for specific metabolites, its main limitation is the restricted number of metabolites that can be simultaneously analyzed compared to untargeted approaches mdpi.comnih.gov. However, advancements are being made to expand the coverage of targeted assays, with some methods now capable of quantifying hundreds of metabolites mdpi.comnih.gov.

For this compound research, targeted metabolomics could be employed to precisely measure its concentration in various biological samples (e.g., plasma, tissue, cell culture) or environmental matrices following exposure or administration. This allows for the study of this compound's absorption, distribution, metabolism, and excretion (ADME) properties at a quantitative level. Quantitative data on this compound levels can be crucial for understanding dose-response relationships and its pharmacokinetic profile, although dosage and administration information itself is outside the scope of this article.

Untargeted Metabolomics Profiling in Biological Systems

Untargeted metabolomics, also known as global profiling, aims to capture and measure as many metabolites as possible within a given sample without bias towards specific compounds zontal.iosilantes.commetabolon.com. This comprehensive approach is well-suited for exploratory studies, biomarker discovery, and identifying previously unknown metabolic signatures associated with specific conditions or perturbations zontal.iometabolon.com. It provides a comprehensive view of metabolite changes and can reveal unknown compounds pan.olsztyn.plufz.de.

In biological systems, untargeted metabolomics can be used to investigate the broader impact of this compound on cellular metabolism. By analyzing the complete metabolic profile, researchers can identify metabolic pathways that are affected by this compound exposure. This can provide insights into its mechanism of action and its effects on various biological processes evotec.com.

Techniques commonly used in untargeted metabolomics include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with high-resolution mass analyzers like Orbitraps or time-of-flight (TOF) mass spectrometers ufz.denovogene.comanimbiosci.org. High-resolution mass spectrometry is particularly useful as it allows for the determination of masses with high accuracy and the investigation of unknown compounds through fragmentation patterns nih.gov.

Untargeted metabolomics studies in biological systems exposed to this compound could reveal changes in various metabolite classes, such as amino acids, lipids, carbohydrates, and organic acids. For example, studies using untargeted metabolomics have revealed changes in amino acid and lipid metabolism in response to environmental stressors or genetic variations frontiersin.org. Identifying such changes in the presence of this compound can help elucidate its biological effects.

A key challenge in untargeted metabolomics is the identification of all detected metabolites, as many features may not have corresponding entries in existing databases zontal.ioufz.de. However, ongoing efforts to expand metabolite databases and develop advanced bioinformatics tools, including molecular networking, are helping to address this challenge ufz.deevotec.comfrontiersin.org.

This compound in Environmental Metabolomics (e.g., Wastewater Analysis)

Environmental metabolomics applies metabolomic techniques to investigate the interactions between organisms and their environment d-nb.infoazolifesciences.com. This field can be used to study the fate and impact of chemicals, such as this compound, in environmental matrices like wastewater. Wastewater analysis using metabolomics can provide insights into the presence, transformation, and potential effects of various compounds in aquatic ecosystems cmbio.ionih.gov.

Metabolomics, both targeted and untargeted, can be applied to wastewater analysis. Targeted approaches can monitor the presence and breakdown of specific pollutants, including potentially this compound if it were identified as an environmental contaminant cmbio.io. Untargeted metabolomics can provide a broader picture of the chemical load in wastewater and reveal the presence of unexpected compounds or transformation products nih.gov.

Studies have utilized metabolomics to assess the impact of wastewater effluent on aquatic organisms, revealing changes in their metabolic profiles escholarship.org. For instance, exposure to wastewater effluent has been shown to affect fatty acid metabolite levels in damselfly larvae escholarship.org. While specific research on this compound in wastewater was not found, the principles of environmental metabolomics are applicable to studying its environmental fate.

Analyzing wastewater using metabolomics can help understand how microbial communities in treatment plants process compounds like this compound and monitor the efficiency of pollutant removal processes cmbio.io. Longitudinal sampling of wastewater can also reveal temporal dynamics of metabolites and the daily burden of environmental pollutants nih.gov.

A significant challenge in environmental metabolomics, particularly in complex samples like wastewater, is distinguishing between endogenous metabolites from organisms and exogenous chemicals (xenobiotics) d-nb.info. Workflows are being developed to classify detected features as endogenous, xenobiotics, or metabolized xenobiotics to improve the interpretation of environmental metabolomics data d-nb.info.

Integration of Metabolomics Data with Other Omics Platforms

Integrating metabolomics data with data from other omics platforms, such as genomics, transcriptomics, and proteomics, offers a more holistic understanding of complex biological systems brjac.com.brcmbio.ionih.govd-nb.info. This multi-omics approach can reveal the intricate relationships between different levels of biological regulation and provide deeper insights into the mechanisms underlying biological processes and disease phenotypes nih.govmdpi.commdpi.com.

Metabolites are the end products of cellular processes and reflect the cumulative effects of genetic, environmental, and lifestyle factors evotec.com. Integrating metabolomics with genomics and transcriptomics can link changes in metabolite levels to alterations in gene expression and protein abundance, helping to elucidate regulatory networks and identify key enzymes or transporters involved in this compound metabolism or response d-nb.info.

Several computational methods and platforms are available for integrating multi-omics data brjac.com.brmdpi.commdpi.com. These platforms often employ statistical and network-based approaches to identify correlations, build predictive models, and visualize interactions between different omics layers brjac.com.brmdpi.com. Tools like MetaboAnalyst and OmicsNet provide functionalities for data analysis, interpretation, and integration of omics data brjac.com.br.

For this compound research, integrating metabolomics data with other omics could provide a comprehensive view of its impact. For example, combining metabolomics with transcriptomics could reveal how this compound affects gene expression related to metabolic enzymes, while integration with proteomics could show changes in protein levels involved in transport or detoxification. This integrated approach can help to overcome the limitations of individual omics technologies and provide a more complete picture of this compound's effects d-nb.info.

Challenges in multi-omics integration include the complexity of the data, the need for robust statistical methods, and the development of comprehensive databases that link different types of biological molecules mdpi.commdpi.com. Despite these challenges, the integration of metabolomics with other omics platforms is a powerful strategy for unlocking deeper biological insights in this compound research and beyond cmbio.io.

Future Directions and Research Gaps in Carissanol Studies

Advanced Mechanistic Elucidation of Bioactivities

Despite the reported biological activities associated with Carissa species, the precise mechanisms by which Carissanol exerts its effects are often not fully understood. Reviews highlight the lack of information on the mechanism of action of the phytocompounds responsible for the observed activities of Carissa extracts. For instance, while anti-inflammatory, antidiabetic, and anticonvulsant activities have been noted for Carissa extracts containing this compound, the specific molecular targets and pathways modulated by this compound itself require detailed investigation.

Future studies should employ advanced biochemical and cellular assays to pinpoint the exact mechanisms. Techniques such as target protein binding assays, enzyme inhibition studies, and pathway analysis using techniques like Western blotting, qPCR, and high-content imaging are crucial. Computational studies, such as molecular docking and dynamics simulations, which have been applied to other constituents of Carissa for enzymes like AChE and BChE, can provide valuable insights into potential interactions of this compound with biological targets at the molecular level. Such studies can help predict binding affinities and modes of interaction, guiding further experimental validation.

Exploration of Novel this compound Derivatives and Analogs

The natural occurrence of this compound alongside related lignans (B1203133) and sesquiterpenes in Carissa species, including different this compound isomers like 6α-carissanol, 6β-carissanol, and 2α-carissanol, as well as compounds like carinol, nortrachelogenin, and olivil, suggests the potential for structural modifications to enhance or alter biological activities. The identification of this compound dimethyl ether in computational studies also points to the possibility of exploring ether derivatives.

Future research should focus on the synthesis of novel this compound derivatives and analogs. This could involve modifying the hydroxyl groups, the furan (B31954) ring, or the aromatic substituents. Structure-activity relationship (SAR) studies are essential to understand how structural changes influence biological effects. This involves synthesizing a library of derivatives and evaluating their activities in various bioassays. Such exploration could lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.

Application of Advanced Computational and AI-Driven Discovery Methods

Future this compound research can greatly benefit from the broader application of these technologies. AI and machine learning algorithms can be employed for virtual screening of large databases of compounds to identify potential targets or predict the activity of novel this compound analogs. Computational chemistry can aid in predicting physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity, helping prioritize compounds for synthesis and experimental testing. AI can also assist in retrosynthesis planning for the efficient synthesis of complex this compound derivatives. Leveraging these tools can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Standardization of Isolation and Quantification Protocols

Research on this compound and other phytochemicals from Carissa species has employed various extraction and isolation techniques, including maceration and Soxhlet extraction with different solvents like methanol, ethanol, ethyl acetate, chloroform (B151607), and water. While these methods have successfully yielded this compound and other compounds, there is a need for standardization to ensure reproducibility and comparability of results across different studies and laboratories.

Future efforts should focus on developing standardized protocols for the isolation and purification of this compound from different Carissa species and plant parts. This involves optimizing extraction methods, chromatographic techniques, and crystallization procedures to obtain high-purity this compound consistently. Furthermore, validated quantitative analytical methods, such as HPLC or GC-MS, should be established for the accurate quantification of this compound in plant extracts and biological samples. Standardization of these protocols is crucial for quality control of raw materials and finished products, as well as for conducting reliable pharmacological and toxicological studies.

Comparative Studies of this compound Isomers and Derivatives

The presence of different this compound isomers and structurally related lignans in Carissa species necessitates comprehensive comparative studies to understand their individual biological profiles. Studies have already compared the cytotoxic activity of (-)-carissanol with (-)-carinol (B1649365) and (-)-nortrachelogenin.

Future research should expand upon these comparative studies to evaluate the full spectrum of biological activities of isolated this compound isomers (6α-carissanol, 6β-carissanol, 2α-carissanol) and other naturally occurring or synthetically derived analogs. This includes comparing their potency, efficacy, and mechanisms of action in various relevant bioassay systems. Such studies will help identify which specific isomers or derivatives are most promising for particular therapeutic applications and provide insights into the structural features responsible for their activity. Understanding the subtle differences in the biological effects of these closely related compounds is vital for the rational development of this compound-based therapeutics.

Q & A

Q. What are the key spectroscopic techniques for identifying and characterizing Carissanol in plant extracts?

this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR) (e.g., , , 2D-COSY) to map its carbon skeleton and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation . Infrared spectroscopy (IR) can identify functional groups like hydroxyl or carbonyl moieties. For purity assessment, high-performance liquid chromatography (HPLC) with UV-Vis or diode-array detection is recommended, using reference standards for calibration .

Q. How can researchers optimize extraction protocols for this compound to maximize yield and reproducibility?

Solvent selection (e.g., ethanol, methanol, or aqueous mixtures) and extraction methods (e.g., Soxhlet, maceration, or ultrasound-assisted extraction) should be tailored to this compound’s polarity. Design of Experiments (DoE) frameworks, such as response surface methodology, can systematically evaluate variables like temperature, solvent ratio, and extraction time . Pilot-scale trials with quality-by-design (QbD) principles ensure scalability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow GHS07 guidelines : use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye protection. In case of skin contact, wash immediately with soap and water. For spills, mechanically collect residues and avoid environmental contamination . Material Safety Data Sheets (MSDS) must be reviewed prior to handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in cell line specificity , assay conditions (e.g., incubation time, concentration ranges), or impurities in test samples. Conduct meta-analyses to identify confounding variables and validate findings through orthogonal assays (e.g., in vitro enzymatic inhibition paired with in vivo models). Replicate studies under standardized protocols to isolate this compound’s mechanistic role .

Q. What computational strategies are effective for predicting this compound’s molecular targets and metabolic pathways?

Molecular docking (e.g., AutoDock Vina) can screen this compound against protein databases (PDB) to identify binding affinities. Pharmacophore modeling (e.g., Schrödinger) maps interaction hotspots. For metabolic fate prediction, use tools like SwissADME or MetaboAnalyst to simulate phase I/II metabolism and cytochrome P450 interactions . Validate predictions with stable isotope tracing in hepatocyte models .

Q. How should researchers design experiments to investigate this compound’s ecological impact in non-target organisms?

Employ microcosm assays to assess toxicity in aquatic (e.g., Daphnia magna) and terrestrial (e.g., Eisenia fetida) species. Measure endpoints like LC50, oxidative stress markers (e.g., catalase activity), and bioaccumulation factors. Use environmental fate modeling (e.g., EPI Suite) to predict persistence and mobility in soil/water systems .

Methodological Frameworks

Q. What criteria define a robust hypothesis for this compound’s mechanism of action in chronic disease models?

Apply the FINER framework :

- Feasible : Ensure access to disease-relevant models (e.g., transgenic mice for inflammation studies).

- Novel : Build on gaps identified in systematic reviews (e.g., lack of data on this compound’s epigenetic effects).

- Ethical : Adhere to institutional animal care guidelines (IACUC) for in vivo work.

- Relevant : Align with public health priorities (e.g., cancer chemoprevention) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed networks. Apply machine learning algorithms (e.g., random forest) to prioritize biomarkers linked to this compound exposure .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC50/IC50 values. For synergy/antagonism assays (e.g., with standard chemotherapeutics), apply the Chou-Talalay method (Combination Index). Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should contradictory results in this compound’s antioxidant vs. pro-oxidant effects be addressed in publications?

Discuss contextual factors such as redox microenvironment (e.g., intracellular glutathione levels) or assay interference (e.g., autofluorescence in DCFH-DA assays). Propose follow-up studies using electron paramagnetic resonance (EPR) to directly measure radical scavenging .

Literature Review and Synthesis

Q. What strategies ensure comprehensive retrieval of this compound-related literature across databases?

Use CAS Registry Number searches in SciFinder-n and Reaxys to bypass naming inconsistencies. Combine Boolean operators (e.g., "this compound AND (biosynthesis OR pharmacokinetics)") in PubMed/Scopus. Track citations via forward/backward snowballing .

Q. How can researchers critically appraise the quality of existing studies on this compound?

Apply QUADAS-2 for assay validation studies or SYRCLE’s RoB tool for animal research. Evaluate sample size justification, blinding, and conflict of interest statements .

Tables for Key Methodologies

| Analytical Technique | Application to this compound | Reference |

|---|---|---|

| NMR Spectroscopy | Structural elucidation of hydroxyl groups | |

| HR-MS | Molecular formula confirmation | |

| HPLC-DAD | Purity assessment and quantification |

| Computational Tool | Purpose | Reference |

|---|---|---|

| AutoDock Vina | Molecular target prediction | |

| SwissADME | ADME profiling | |

| MetaboAnalyst | Pathway enrichment analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.